AG 556

Übersicht

Beschreibung

Tyrphostin B56 ist eine synthetische Verbindung, die für ihre Rolle als selektiver Inhibitor der epidermalen Wachstumsfaktor-Rezeptor (EGFR)-Kinase bekannt ist. Es gehört zur Familie der Tyrphostine, die Tyrosinkinase-Inhibitoren sind. Diese Verbindungen sind bedeutsam für die Erforschung zellulärer Prozesse und haben potenzielle therapeutische Anwendungen, insbesondere in der Krebsbehandlung .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Tyrphostin B56 beinhaltet die Reaktion von 3,4-Dihydroxybenzaldehyd mit 4-Phenylbutylamin, um ein intermediäres Schiff-Base zu bilden. Dieses Zwischenprodukt wird dann einer Knoevenagel-Kondensation mit Cyanoessigsäure unterworfen, um das Endprodukt zu erhalten . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel wie Ethanol oder Methanol, und die Reaktionen werden unter Rückflussbedingungen durchgeführt.

Industrielle Produktionsmethoden

Die industrielle Produktion von Tyrphostin B56 folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess umfasst die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Dazu gehört die Steuerung von Temperatur, Lösungsmittelwahl und Reaktionszeit. Das Endprodukt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tyrphostin B56 involves the reaction of 3,4-dihydroxybenzaldehyde with 4-phenylbutylamine to form an intermediate Schiff base. This intermediate is then subjected to a Knoevenagel condensation with cyanoacetic acid to yield the final product . The reaction conditions typically involve the use of organic solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions.

Industrial Production Methods

Industrial production of Tyrphostin B56 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The final product is purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tyrphostin B56 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Chinone zu bilden.

Reduktion: Reduktionsreaktionen können es in seine entsprechenden Amin-Derivate umwandeln.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Cyanogruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Chinone aus der Oxidation, Amin-Derivate aus der Reduktion und verschiedene substituierte Produkte aus der nukleophilen Substitution .

Wissenschaftliche Forschungsanwendungen

Cancer Research

AG 556 has been extensively studied for its potential therapeutic applications in treating cancers that overexpress EGFR. Its ability to inhibit EGFR has made it a model compound for understanding the molecular mechanisms underlying tumorigenesis and for developing new cancer therapies.

Cellular Signaling Studies

The compound is utilized to investigate cellular signaling pathways involving EGFR. By studying how this compound affects these pathways, researchers can gain insights into the roles of various kinases in cellular processes such as apoptosis, angiogenesis, and cell cycle regulation.

Biochemical Analysis

This compound is employed in biochemical assays to evaluate the effects of tyrosine kinase inhibition on various cellular functions. This includes studies on gene expression modulation and alterations in cellular metabolism due to EGFR signaling disruption.

Pharmacological Studies

The pharmacokinetics of this compound have been explored in various models, demonstrating its bioavailability and therapeutic potential. For instance, it has shown protective effects against ischemia-reperfusion injury in laboratory settings and improved survival rates in animal models of septic shock .

| Application Area | Description |

|---|---|

| Cancer Treatment | Inhibits tumor growth by targeting EGFR overexpression |

| Cellular Signaling | Investigates the role of EGFR in signaling pathways |

| Biochemical Assays | Evaluates effects on gene expression and metabolism |

| Pharmacological Research | Studies bioavailability and therapeutic effects in animal models |

Case Study 1: Inhibition of Tumor Growth

In a study involving human cancer cell lines with high EGFR expression, this compound demonstrated significant inhibition of cell proliferation. The results indicated that treatment with this compound led to reduced phosphorylation of downstream signaling molecules involved in cell growth and survival.

Case Study 2: Protective Effects Against Ischemia-Reperfusion Injury

Research conducted on animal models showed that this compound administration prior to inducing ischemia resulted in decreased tissue damage and improved recovery metrics post-reperfusion. This highlights its potential beyond oncology, suggesting applications in protective therapies for various ischemic conditions.

Wirkmechanismus

Tyrphostin B56 exerts its effects by selectively inhibiting the epidermal growth factor receptor kinase. It binds to the ATP-binding site of the receptor, preventing the phosphorylation of tyrosine residues. This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival, making it effective in slowing down the growth of cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tyrphostin A23: Ein weiterer Tyrosinkinase-Inhibitor, der jedoch im Vergleich zu Tyrphostin B56 weniger selektiv ist.

Tyrphostin AG538: Bekannt für seine inhibitorischen Wirkungen auf das Mycobacterium tuberculosis Pup Proteasom-System.

Tyrphostin AG82: Hemmt Phosphatidylinositol 5-Phosphat 4-Kinase

Einzigartigkeit

Tyrphostin B56 ist aufgrund seiner hohen Selektivität für die epidermale Wachstumsfaktor-Rezeptor-Kinase einzigartig, was es besonders nützlich für die Forschung und potenzielle therapeutische Anwendungen macht, die auf Krebsarten abzielen, die diesen Rezeptor überexprimieren .

Biologische Aktivität

AG 556, also known as a potent tyrosine kinase inhibitor , primarily targets the epidermal growth factor receptor (EGFR) . Its biological activity is characterized by its ability to inhibit EGFR kinase autophosphorylation, which is crucial for the downstream signaling pathways that regulate cell proliferation and survival. This mechanism positions this compound as a promising candidate for cancer therapies, particularly in tumors that exhibit overexpression of EGFR.

This compound binds to the ATP-binding site of the EGFR kinase, effectively blocking the phosphorylation processes necessary for receptor activation. This inhibition leads to:

- Cell Cycle Arrest : this compound induces cell cycle arrest in cancer cells, preventing them from proliferating.

- Apoptosis : The compound promotes programmed cell death in affected cells, further contributing to its anti-cancer properties.

In Vitro Studies

Research has demonstrated that this compound inhibits EGF-induced growth in various cancer cell lines. For instance, in studies involving specific epithelial cancer cell lines, this compound showed significant reductions in cell viability and proliferation rates when compared to untreated controls. These findings underscore its potential utility in cancer research and treatment.

In Vivo Studies

A notable study investigated the effects of this compound on intimal thickening in a mouse model of vascular injury. The results indicated that mice treated with this compound exhibited:

- Reduced Intimal Thickness : Mice receiving this compound had a mean intimal thickness of , significantly lower than the observed in control groups (p < 0.05).

- No Significant Effect on Medial Area : The medial area remained unchanged between treated and control groups, suggesting a specific action of this compound on intimal hyperplasia rather than general vascular remodeling .

Case Study Overview

In a controlled study involving multiple cohorts, this compound was administered to assess its immunomodulatory effects alongside its anti-cancer properties. Key findings included:

- Increased IFN-γ Secretion : Splenocytes from this compound-treated mice showed significantly elevated levels of interferon-gamma (IFN-γ), indicating enhanced immune response.

- No Alteration in IL-4 or IL-10 Levels : Treatment did not significantly affect other cytokines like IL-4 or IL-10, suggesting a targeted immune modulation rather than broad immunosuppression .

Comparative Data Table

| Study Type | Treatment | Key Findings | Statistical Significance |

|---|---|---|---|

| In Vitro | This compound | Inhibition of EGF-induced growth | p < 0.05 |

| In Vivo | This compound | Reduced intimal thickening | p < 0.05 |

| Immunological Study | This compound | Increased IFN-γ secretion | p < 0.05 |

Eigenschaften

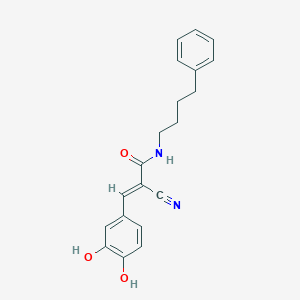

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c21-14-17(12-16-9-10-18(23)19(24)13-16)20(25)22-11-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-10,12-13,23-24H,4-5,8,11H2,(H,22,25)/b17-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCNJMUSWLTSCW-SFQUDFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCCCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149092-35-3 | |

| Record name | AG 556 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149092353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin B56 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.